molecular formula C21H12N2O7 B12466689 3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

Katalognummer: B12466689
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: OIFVNUXMDVXVHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound known for its unique structure and significant biological activities This compound is characterized by the presence of a nitrophenoxy group, a dioxoisoindole moiety, and a benzoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: Formation of the dioxoisoindole ring through cyclization reactions.

    Coupling: Coupling of the nitrophenoxy and dioxoisoindole intermediates.

    Carboxylation: Introduction of the benzoic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis can produce carboxylic acids or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The compound exerts its effects primarily through the modulation of Notch1 signaling pathways . It decreases the production of C-terminally elongated Notch1 amyloid-β-like peptide, which is a marker of Notch1 intracellular domain release and transcription modification. This modulation affects various cellular processes, including cell differentiation and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate Notch1 signaling sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C21H12N2O7

Molekulargewicht

404.3 g/mol

IUPAC-Name

3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C21H12N2O7/c24-19-17-9-8-16(30-15-6-4-13(5-7-15)23(28)29)11-18(17)20(25)22(19)14-3-1-2-12(10-14)21(26)27/h1-11H,(H,26,27)

InChI-Schlüssel

OIFVNUXMDVXVHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.